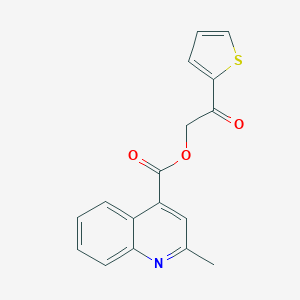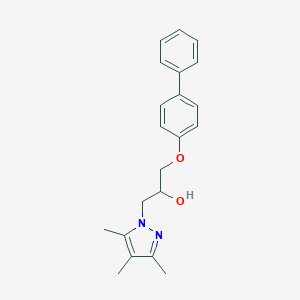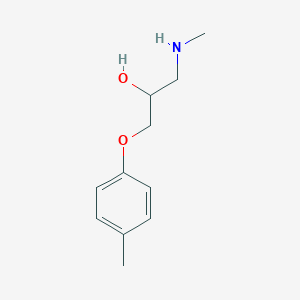
2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate is a complex organic compound with a molecular formula of C17H13NO3S. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a thienyl group, which is derived from thiophene, a sulfur-containing five-membered ring. The presence of these functional groups makes this compound interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-quinolinecarboxylic acid with 2-thienylacetic acid under dehydrating conditions to form the ester linkage. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thienyl group may also contribute to the compound’s bioactivity by interacting with sulfur-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 2-(4-ethylphenyl)-4-quinolinecarboxylate: Similar structure but with a phenyl group instead of a thienyl group.
2-Oxo-4-methylthiobutanoate: Contains a thiobutanoate group instead of a quinolinecarboxylate.
Uniqueness
2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate is unique due to the combination of its quinoline and thienyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-11-9-13(12-5-2-3-6-14(12)18-11)17(20)21-10-15(19)16-7-4-8-22-16/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOYNEGHGYPQKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B500331.png)
![N-(3,4-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B500332.png)
![N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B500334.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B500335.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B500339.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500342.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500344.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B500345.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B500346.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B500348.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500350.png)
